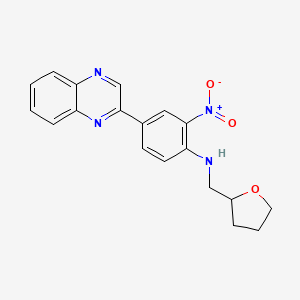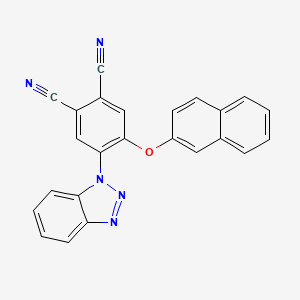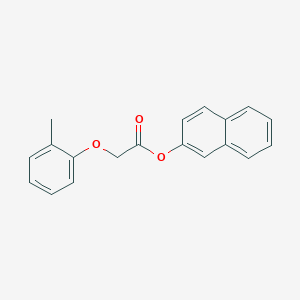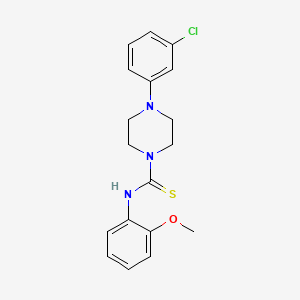
2-nitro-4-(quinoxalin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-NITRO-4-(2-QUINOXALINYL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a complex organic compound that features a quinoxaline moiety. Quinoxalines are nitrogen-containing heterocyclic compounds with a fused benzene and pyrazine ring structure. These compounds are known for their diverse biological activities and are found in various natural products and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives, including N-[2-NITRO-4-(2-QUINOXALINYL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE, often involves the condensation of 2-nitroanilines with vicinal diols. One efficient method is the iron-catalyzed one-pot synthesis via transfer hydrogenative condensation. This method uses a tricarbonyl (h4-cyclopentadienone) iron complex to catalyze the oxidation of alcohols and the reduction of nitroarenes, generating carbonyl and 1,2-diaminobenzene intermediates in situ . The reaction conditions typically involve the use of trimethylamine N-oxide to activate the iron complex, and various unsymmetrical and symmetrical vicinal diols can be applied, resulting in quinoxaline derivatives in high yields .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often focus on optimizing yield and cost-effectiveness. The use of green chemistry approaches, such as transfer hydrogenation, is preferred due to its atom economy and the liberation of water as the sole byproduct . This method eliminates the need for external redox reagents or additional bases, making it an environmentally friendly option for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-NITRO-4-(2-QUINOXALINYL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The quinoxaline moiety can participate in reduction reactions, often leading to the formation of dihydroquinoxaline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include reduced amine derivatives, dihydroquinoxaline compounds, and various substituted quinoxaline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-NITRO-4-(2-QUINOXALINYL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s quinoxaline moiety is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[2-NITRO-4-(2-QUINOXALINYL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with various molecular targets. The quinoxaline moiety can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with a fused benzene and pyrimidine ring.
Pyridazine: A heterocyclic compound with a fused benzene and pyrazine ring, similar to quinoxaline.
Uniqueness
N-[2-NITRO-4-(2-QUINOXALINYL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is unique due to its specific substitution pattern and the presence of both a nitro group and a tetrahydrofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-nitro-N-(oxolan-2-ylmethyl)-4-quinoxalin-2-ylaniline |
InChI |
InChI=1S/C19H18N4O3/c24-23(25)19-10-13(7-8-17(19)20-11-14-4-3-9-26-14)18-12-21-15-5-1-2-6-16(15)22-18/h1-2,5-8,10,12,14,20H,3-4,9,11H2 |
InChI Key |
VBEXEXMXHCUIPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 6-hydroxy-6-methyl-2-phenyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate](/img/structure/B14919406.png)
![6-(4-Bromophenyl)-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14919407.png)
![15-bromo-16-[2-(diethylamino)ethoxy]-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one](/img/structure/B14919408.png)
![N-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14919413.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B14919419.png)
![2-benzyl-12-(4-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B14919424.png)

![12-(2-Furyl)-2-(4-methoxybenzyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B14919438.png)
![5-{[(4-chlorophenyl)sulfanyl]methyl}-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboximidamide](/img/structure/B14919442.png)

![2-({[(3-Fluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B14919454.png)
![2-(Allylsulfanyl)-3-(2-methylallyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B14919455.png)
![3-(3,4-dimethoxyphenyl)-11-(thiophen-2-yl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14919462.png)
